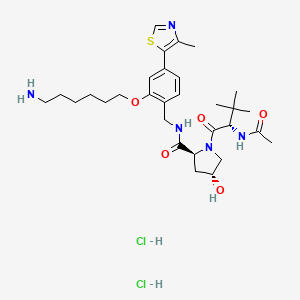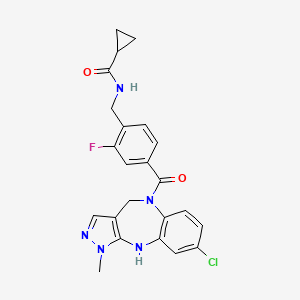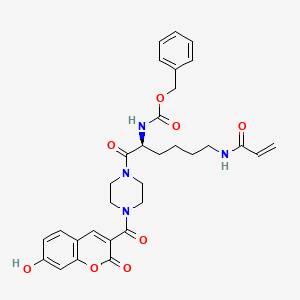
VH032 phenol-linker 2
Vue d'ensemble
Description
VH032 phenol-linker 2 (VH032) is a novel, highly versatile, and potent synthetic compound that has been developed as a potential therapeutic agent for a number of diseases. VH032 is a phenol-linked compound with a molecular weight of 590.7 g/mol and a melting point of 140-142 °C. VH032 was developed by researchers at the University of California, San Diego and has been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Proteolysis Targeting Chimeras (PROTACs)
VH032 phenol-linker 2 is a functionalized von-Hippel-Lindau (VHL) protein ligand used in the research and development of PROTACs . PROTACs are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .
Targeted Protein Degradation
The molecule plays a crucial role in the field of targeted protein degradation . It is used in the design of small-molecule ligands binding to VHL, which are then implemented into rationally designed, potent PROTAC degraders of various target proteins .
Inhibitors for VHL E3 Ligase
VH032 phenol-linker 2 can be used as an inhibitor for the VHL E3 ligase . The VHL E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation .
Membrane Permeability Research
The molecule is used in research to understand and improve the membrane permeability of VH032-based PROTACs . This research provides new insight into PROTAC structure−permeability relationships and offers a conceptual framework for predicting the physicochemical properties of PROTACs .
Drug Development
Due to its ability to selectively degrade a protein of interest by recruiting a ubiquitin E3 ligase to the target, VH032 phenol-linker 2 has potential applications in drug development .
Research Tool
VH032 phenol-linker 2 serves as a research tool in the field of chemical biology. It is commonly used as a precursor to a PROTAC that hijacks VHL as the E3 ubiquitin ligase component .
Mécanisme D'action
Target of Action
The primary target of VH032 phenol-linker 2 is the von Hippel-Lindau (VHL) protein . VHL is an E3 ubiquitin ligase, an essential enzyme in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and VHL plays a crucial role in this process by recruiting substrates for ubiquitination and subsequent proteasomal degradation .
Mode of Action
VH032 phenol-linker 2 is a functionalized VHL ligand used in Proteolysis-Targeting Chimera (PROTAC) research and development . It incorporates an E3 ligase ligand plus a linker ready for conjugation to a target protein ligand . The compound is designed to simultaneously bind to an E3 ligase and a target protein, inducing target ubiquitination and degradation . This process effectively hijacks the ubiquitin-proteasome pathway towards non-native neo-substrate proteins .
Biochemical Pathways
The key biochemical pathway affected by VH032 phenol-linker 2 is the ubiquitin-proteasome system . By binding to the VHL E3 ligase and a target protein, the compound induces the ubiquitination and subsequent degradation of the target protein . This mechanism allows for the selective degradation of specific proteins, providing a powerful tool for regulating protein levels within cells .
Pharmacokinetics
PROTACs are typically designed to have good cell permeability, allowing them to effectively reach their intracellular targets . The presence of a linker in VH032 phenol-linker 2 also suggests a potential for tunable pharmacokinetics, as the nature and length of the linker can influence the compound’s distribution and clearance .
Result of Action
The primary result of VH032 phenol-linker 2’s action is the degradation of its target protein . By inducing the ubiquitination of the target, the compound leads to its subsequent degradation by the proteasome . This can result in the downregulation of the target protein’s activity, with potential impacts on various cellular processes depending on the specific protein targeted .
Action Environment
The action of VH032 phenol-linker 2, like all PROTACs, can be influenced by various environmental factors. These can include the presence of other proteins, the cellular context, and the specific conditions under which the compound is used
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHPLMGGQWIRY-SGROTYDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)




![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)
![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)
![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)

